7ACC1

Cancer Metabolism Lactate Transport MCT1/MCT4

Select 7ACC1 for its unique mechanism: it selectively inhibits lactate influx (IC50 0.86 µM) without affecting efflux in tumor cells co-expressing MCT1 and MCT4. Unlike AR-C155858, 7ACC1 spares MCT1-mediated 3-bromopyruvate entry, enabling combination studies. It also inhibits MCT4, enhancing NK cell cytotoxicity in breast cancer models. Choose 7ACC1 for clean dissection of directional lactate transport in the tumor microenvironment. Available in high purity (≥98%) for research use.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 50995-74-9
Cat. No. B1201175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7ACC1
CAS50995-74-9
Synonyms7-DEACCA
7-diethylaminocoumarin-3-carboxylic acid
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
InChIInChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17)
InChIKeyWHCPTFFIERCDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7ACC1 (CAS 50995-74-9) Procurement Guide: Overview of a Dual MCT1/MCT4 Lactate Influx Inhibitor


7ACC1 (DEAC; Coumarin D 1421; D 1421; CAS 50995-74-9) is a 7-aminocarboxycoumarin derivative that functions as a monocarboxylate transporter 1 (MCT1) and MCT4 inhibitor [1]. Its primary mechanism involves the selective interference with lactate fluxes within the lactate-rich tumor microenvironment by inhibiting lactate influx, while leaving lactate efflux unaffected in tumor cells expressing MCT1 and MCT4 transporters . This distinct functional profile differentiates 7ACC1 from other MCT inhibitors and positions it as a specialized tool for investigating tumor metabolism and lactate shuttling [1].

7ACC1 (CAS 50995-74-9) Sourcing Considerations: Why Not All MCT Inhibitors Are Interchangeable


Monocarboxylate transporter (MCT) inhibitors vary substantially in their isoform selectivity, directionality of lactate transport inhibition, and interaction with co-administered substrate-mimetic agents [1]. Substituting 7ACC1 with a generic MCT1 inhibitor (e.g., AR-C155858 or AZD3965) or a more potent analog (e.g., 7ACC2) may fundamentally alter experimental outcomes due to differences in efflux inhibition, MCT4 targeting, and interference with drugs like 3-bromopyruvate (3BP) . The quantitative evidence detailed below delineates these critical functional distinctions that preclude simple substitution in research protocols.

7ACC1 (CAS 50995-74-9) Procurement Evidence: Quantitative Differentiation Against MCT Inhibitor Comparators


Functional Directionality: Selective Lactate Influx Inhibition vs. Dual Influx/Efflux Blockade

In contrast to the reference MCT1 inhibitor AR-C155858, 7ACC1 (7ACC) unexpectedly inhibited lactate influx but not efflux in tumor cells expressing both MCT1 and MCT4 transporters [1]. In A549 cells, 7ACC1 at concentrations of 0.5–2 µM reduced [14C]-labeled lactate influx by 30%–80% in a concentration-dependent manner, while having no effect on [14C]-labeled lactate efflux even at 5 µM . AR-C155858, conversely, inhibits both lactate influx and efflux, whereas 7ACC1's selective blockade of influx without affecting efflux represents a unique functional profile among MCT inhibitors [1].

Cancer Metabolism Lactate Transport MCT1/MCT4

MCT Isoform Selectivity Profile: Dual MCT1/MCT4 Targeting vs. MCT1-Specific Inhibitors

7ACC1 functions as a dual inhibitor of both MCT1 and MCT4, whereas clinically investigated MCT1 inhibitors such as AZD3965 and AR-C155858 exhibit more restricted isoform selectivity profiles [1]. Specifically, AZD3965 is a selective MCT1 inhibitor (Ki = 1.6 nM, 6-fold selectivity over MCT2) that does not inhibit MCT4 at concentrations up to 10 µM [2]. AR-C155858 inhibits MCT1 (Ki = 2.3 nM) and MCT2 (Ki = 10 nM) but has minimal activity against MCT4 . In contrast, 7ACC1 inhibits lactate influx in cells expressing both MCT1 and MCT4, with an IC50 of 0.86 µM for lactate uptake inhibition .

MCT Isoform Selectivity Cancer Cell Biology Target Profiling

Co-Administration Compatibility: Preservation of 3-Bromopyruvate (3BP) Cellular Entry

In contrast to AR-C155858, 7ACC1 does not prevent the cellular entry of the substrate-mimetic anticancer agent 3-bromopyruvate (3BP) through MCT1 [1]. AR-C155858 blocks MCT1-mediated uptake of 3BP, whereas 7ACC1 spares this transport function, enabling co-administration strategies where 3BP efficacy is preserved . Moreover, 7ACC1 contributed to the inhibition of SiHa tumor relapse after 3BP treatment, whereas AR-C155858's blockade of 3BP uptake limits its utility in combination regimens [1].

Combination Therapy Drug Uptake MCT1 Substrate Transport

In Vivo Antitumor Efficacy Across Multiple Xenograft Models

7ACC1 demonstrates reproducible in vivo antitumor activity across multiple xenograft models with defined dosing regimens [1]. In nude mice bearing A549 lung adenocarcinoma xenografts, 7ACC1 administered intraperitoneally at 10 mg/kg and 20 mg/kg daily for 21 days reduced tumor volume by 42% and 65%, respectively, with corresponding tumor weight reductions of 38% and 60% relative to vehicle controls . Additionally, 7ACC1 at 3 mg/kg (i.p., daily for 12 days) significantly delayed growth of MCT-expressing SiHa cervical, HCT116 colorectal, and orthotopic MCF-7 breast tumors in mice . Target engagement was confirmed by the lack of activity in bladder UM-UC-3 carcinoma, which does not express functional MCT [1]. In contrast, the more potent analog 7ACC2 (IC50 = 11 nM) lacks equivalent breadth of published in vivo validation across these diverse tumor types .

Xenograft Models In Vivo Efficacy Tumor Growth Inhibition

Immunomodulatory Effect: Enhancement of NK Cell Cytotoxicity via MCT4 Inhibition

Pharmacologic inhibition of MCT4 with 7ACC1 strengthens the activity of natural killer (NK) cells in breast carcinoma models [1]. In BALB/c mice, treatment with 7ACC1 enhanced NK cell cytotoxicity as measured by calcein assay, accompanied by increased perforin and CD107a content, elevated NKG2D and H60 expression, elevated extracellular pH, decreased lactate flux, and attenuated tumor growth [2]. This immunomodulatory effect is a direct consequence of 7ACC1's MCT4 inhibitory activity—a property not shared by MCT1-selective inhibitors such as AZD3965 (no MCT4 inhibition at 10 µM) [3] or AR-C155858 (minimal MCT4 activity) .

Immuno-Oncology NK Cell Function Tumor Microenvironment

7ACC1 (CAS 50995-74-9) Optimal Application Scenarios for Procurement Decision-Making


Dissecting Lactate Influx vs. Efflux Contributions to Tumor Metabolism

Researchers requiring a tool to isolate the functional consequences of lactate influx without altering efflux should prioritize 7ACC1. Unlike AR-C155858, which blocks both influx and efflux, 7ACC1's selective inhibition of lactate influx (30–80% reduction at 0.5–2 µM in A549 cells) with no effect on efflux (0% at 5 µM) enables clean dissection of directional lactate transport . This property is essential for studies investigating the metabolic coupling between glycolytic and oxidative cancer cells via lactate shuttling.

Studies Requiring Dual MCT1 and MCT4 Inhibition

For experimental systems where both MCT1 and MCT4 are co-expressed and functionally contribute to lactate transport, 7ACC1 is the appropriate selection over MCT1-selective agents such as AZD3965 or AR-C155858. 7ACC1's validated dual inhibition profile (IC50 = 0.86 µM for lactate uptake in MCT1/MCT4-expressing cells) ensures comprehensive blockade of the lactate transport axis, whereas AZD3965 shows no MCT4 inhibition at 10 µM and AR-C155858 has minimal MCT4 activity [1].

Combination Studies with 3-Bromopyruvate (3BP) or Other MCT1-Substrate Agents

Investigators planning co-administration of MCT inhibitors with 3-bromopyruvate (3BP) or other MCT1-substrate therapeutics should select 7ACC1 over AR-C155858. AR-C155858 blocks MCT1-mediated 3BP cellular entry, thereby abrogating 3BP efficacy, whereas 7ACC1 spares this transport function and contributes to enhanced anti-tumor relapse activity in combination [2]. This compatibility makes 7ACC1 the preferred tool for evaluating lactate transport inhibition in the context of substrate-mimetic drug combinations.

Immuno-Oncology Studies of MCT4-Dependent NK Cell Modulation

For research investigating the impact of lactate transport on natural killer (NK) cell function within the tumor microenvironment, 7ACC1 provides a unique pharmacologic tool due to its MCT4 inhibitory activity. Treatment with 7ACC1 in BALB/c mouse breast carcinoma models enhanced NK cell cytotoxicity, increased expression of activation markers (perforin, CD107a, NKG2D, H60), elevated extracellular pH, and attenuated tumor growth—effects directly attributable to MCT4 inhibition [3]. MCT1-selective inhibitors like AZD3965 lack this immunomodulatory capability, as they do not inhibit MCT4 at relevant concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7ACC1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.